molecular formula C10H11Cl2NO B3024477 3-chloro-N-(3-chlorobenzyl)propanamide CAS No. 103040-54-6

3-chloro-N-(3-chlorobenzyl)propanamide

Cat. No.: B3024477
CAS No.: 103040-54-6
M. Wt: 232.1 g/mol
InChI Key: YULIOQXLKNFWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3-chlorobenzyl)propanamide is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3-chlorobenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-chlorobenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-[(3-chlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-5-4-10(14)13-7-8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULIOQXLKNFWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589269
Record name 3-Chloro-N-[(3-chlorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103040-54-6
Record name 3-Chloro-N-[(3-chlorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-chloro-N-(3-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two core physicochemical properties of the molecule 3-chloro-N-(3-chlorobenzyl)propanamide: its molecular weight and lipophilicity. In drug discovery and development, a thorough understanding of these fundamental characteristics is paramount, as they significantly influence a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document details the theoretical basis, computational prediction, and empirical methodologies for determining these critical parameters.

Part 1: Molecular Structure and Weight

The foundational step in characterizing any chemical entity is the precise determination of its structure and molecular weight. These values are fundamental for all subsequent quantitative studies.

Chemical Structure

The structure of 3-chloro-N-(3-chlorobenzyl)propanamide is derived from its IUPAC name. It consists of a propanamide core, substituted with a chlorine atom at the third position of the propyl chain. The amide nitrogen is further substituted with a benzyl group, which itself has a chlorine atom at the meta (3-position) of the phenyl ring.

Chemical Formula: C₁₀H₁₁Cl₂NO[4]

Molecular Weight Calculation

Molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule.[5] Using the atomic masses of the constituent elements, the molecular weight is calculated as follows:

ElementCountAtomic Mass ( g/mol )Total Mass ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)111.00811.088
Chlorine (Cl)235.45370.906
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 232.11 g/mol

Note: The calculated molecular weight is consistent with the value of 232.10 g/mol listed in the PubChem database.[4]

Part 2: Lipophilicity Analysis

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][][8] It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, log P.[9][10]

Theoretical Framework

The partition coefficient, P, is the ratio of the equilibrium concentration of a neutral compound in a two-phase system of n-octanol and water.[10][11]

  • Log P = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₙₑᵤₜᵣₐₗ_wₐₜₑᵣ)

A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[12] For ionizable compounds, the distribution coefficient (log D) is used, which accounts for both the neutral and ionized species at a specific pH.[9][12]

Computational Prediction of Log P

Before undertaking laboratory experiments, in silico methods provide a rapid and cost-effective estimation of log P. These methods are valuable for prioritizing candidates in the early stages of drug discovery.[13][14] One common approach is the atom/fragment-based contribution method, where the log P is calculated by summing the contributions of individual atoms or molecular fragments.

For 3-chloro-N-(3-chlorobenzyl)propanamide, the computationally predicted Log P value (XLogP3) is 2.5 .[4] This value suggests that the compound is moderately lipophilic and has the potential to cross biological membranes.

Sources

Methodological & Application

Application Note: Controlled Synthesis of 3-Chloro-N-(3-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for synthesizing 3-chloro-N-(3-chlorobenzyl)propanamide (CAS 103040-54-6) from 3-chlorobenzylamine .[1] While amide coupling is a fundamental transformation, this specific reaction presents a critical chemoselectivity challenge: the 3-chloropropanoyl moiety is a "masked" vinyl group. Under improper thermal or basic conditions, it readily undergoes


-elimination to form the corresponding acrylamide (N-(3-chlorobenzyl)acrylamide).

This protocol focuses on thermodynamic control to favor the substitution product (retention of the


-chlorine) over the elimination byproduct, ensuring high purity for downstream medicinal chemistry applications (e.g., anticonvulsant analogs related to Beclamide).

Retrosynthetic Analysis & Reaction Logic

The synthesis is a nucleophilic acyl substitution (Schotten-Baumann type) between an acyl chloride and a primary amine.

  • Nucleophile: 3-Chlorobenzylamine (pK

    
     of conjugate acid 
    
    
    
    9.0).[1]
  • Electrophile: 3-Chloropropanoyl chloride (highly reactive, moisture sensitive).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Critical Mechanism: The Elimination Risk

The


-protons of 3-chloropropanoyl chloride are acidic due to the adjacent carbonyl.[1] In the presence of base, a competing E1cB-like elimination pathway exists:


If this occurs, the amine will react with the acryloyl species to form the vinyl impurity.[1]
Reaction Pathway Diagram

ReactionScheme Start1 3-Chlorobenzylamine Inter Tetrahedral Intermediate Start1->Inter Nucleophilic Attack Start2 3-Chloropropanoyl Chloride Start2->Inter SideProd IMPURITY: N-(3-chlorobenzyl) acrylamide Start2->SideProd Pre-reaction Elimination Base Base (TEA) Base->Inter HCl Scavenging Product TARGET: 3-Chloro-N-(3-chlorobenzyl) propanamide Inter->Product Path A: Substitution (Kinetic Control, <0°C) Inter->SideProd Path B: Beta-Elimination (Thermodynamic, >25°C)

Figure 1: Reaction pathway highlighting the competition between the desired substitution (Green) and the elimination side-reaction (Red).

Materials & Equipment

Reagents
ReagentCASMW ( g/mol )Equiv.[2][3][4]Role
3-Chlorobenzylamine 4152-90-3141.591.0Substrate
3-Chloropropanoyl chloride 625-36-5126.971.1Reagent
Triethylamine (TEA) 121-44-8101.191.2Base
Dichloromethane (DCM) 75-09-2-SolventAnhydrous
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).[1]

  • Pressure-equalizing addition funnel (dried).[1]

  • Inert gas line (Nitrogen or Argon).

  • Ice/Salt bath (-5°C to 0°C).[1]

Experimental Protocol

Step 1: Reactor Setup and Amine Solubilization
  • Flame-dry the 250 mL 3-neck RBF and flush with Nitrogen.

  • Charge 3-Chlorobenzylamine (5.0 g, 35.3 mmol, 1.0 eq) into the flask.

  • Add anhydrous DCM (50 mL). Note: DCM is preferred over THF here as it keeps the reaction colder due to higher heat capacity and facilitates later washing.

  • Add Triethylamine (4.29 g, 5.9 mL, 42.4 mmol, 1.2 eq).

  • Cool the mixture to -5°C to 0°C using an ice/salt bath. Stir for 10 minutes.

Step 2: Controlled Addition (The Critical Step)
  • Prepare a solution of 3-Chloropropanoyl chloride (4.93 g, 3.7 mL, 38.8 mmol, 1.1 eq) in DCM (20 mL) in the addition funnel.

    • Why dilute? Dilution acts as a heat sink. Adding neat acyl chloride creates localized hot spots that trigger elimination to the acrylamide.

  • Add the acyl chloride solution dropwise over 30–45 minutes.

    • Process Control: Monitor internal temperature. Do not allow T > 5°C.

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Remove the ice bath and allow to warm to Room Temperature (RT) only for 30 minutes to ensure conversion of any sterically hindered species.

Step 3: Quench and Workup
  • Quench: Add 1M HCl (30 mL) to the reaction mixture while stirring. This neutralizes excess TEA and hydrolyzes any remaining acyl chloride to the acid (which stays in the aqueous layer).

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[3][5]

  • Washes:

    • Wash Organic layer with 1M HCl (2 x 30 mL) – Removes unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) – Removes 3-chloropropanoic acid byproduct.

    • Wash with Brine (1 x 30 mL) – Drying step.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 35°C .

    • Caution: Do not overheat the rotovap bath. High heat can induce elimination even in the crude product.

Step 4: Purification & Crystallization

The crude product is typically a white to off-white solid.[1]

  • Solvent System: Ethyl Acetate / Hexanes (or Heptane).

  • Dissolve crude solid in minimal hot Ethyl Acetate (~40°C).

  • Add Hexanes dropwise until turbidity persists.

  • Cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold Hexanes.

Workflow Visualization

Workflow Setup Step 1: Setup Amine + TEA in DCM Cool to -5°C Addition Step 2: Addition Slow dropwise Acyl Chloride Strict T < 5°C Setup->Addition Check QC Check: LCMS/TLC Target vs Acrylamide Addition->Check Check->Addition Incomplete (Stir longer) Workup Step 3: Workup Acid Wash -> Base Wash -> Brine Check->Workup Pass Purify Step 4: Recrystallization EtOAc / Hexanes Workup->Purify

Figure 2: Operational workflow emphasizing temperature control and quality checks.

Analytical Validation

To confirm the structure and ensure no elimination occurred, check the 1H NMR carefully.

FeatureTarget (3-chloro-propanamide)Impurity (Acrylamide)
Aliphatic Region Two Triplets (approx 2.8 ppm and 3.8 ppm) corresponding to -CH₂-CH₂-.[1]Absent (or reduced).
Olefinic Region Empty (except aromatic protons).Multiplet at 5.5 - 6.5 ppm (characteristic vinyl protons).
Mass Spec (ESI) [M+H]+ = 232/234 (Cl isotope pattern).[M+H]+ = 196/198 (Loss of HCl, mass -36).

Expected Yield: 85% - 92% Appearance: White crystalline solid.[1] Melting Point: Anticipated range 65-75°C (Based on Beclamide analogs).[1]

Safety & Handling (SDS Summary)

  • 3-Chloropropanoyl Chloride: DANGER. Causes severe skin burns and eye damage.[1] Lachrymator. Reacts violently with water. Handle only in a fume hood.

  • 3-Chlorobenzylamine: Corrosive.[1] Harmful if swallowed.[2]

  • DCM: Suspected carcinogen. Use PPE.

References

  • PubChem Compound Summary. "3-chloro-N-(3-chlorobenzyl)propanamide (CID 17071147)."[1][6] National Center for Biotechnology Information. Accessed October 24, 2025. [Link]

  • Organic Syntheses. "General Procedures for Schotten-Baumann Amide Coupling." (Reference for standard amide coupling conditions). [Link]

  • Vandemark Chemical. "Technical Data Sheet: 3-Chloropropionyl Chloride." (Source for stability and elimination risks).[2][7][8] [Link]

  • NIST Chemistry WebBook. "Beclamide (Analog) Mass Spectrum and Properties." [Link]

Sources

Application Note: Precision Protocol for the Acylation of Benzylamine with 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026


-Benzyl-3-chloropropanamide (CAS: 501-68-8)

Abstract

This application note details a high-fidelity protocol for the synthesis of


-benzyl-3-chloropropanamide via nucleophilic acyl substitution. While the reaction between benzylamine and 3-chloropropionyl chloride appears trivial, it presents a specific chemoselective challenge: the risk of 

-elimination to form

-benzylacrylamide. This guide provides a self-validating methodology to maximize the yield of the

-chloro amide while suppressing the formation of the Michael acceptor byproduct.

Strategic Overview & Mechanism

The Chemoselectivity Challenge

The reaction involves the attack of a primary amine (benzylamine) on an acid chloride. However, the electrophile contains a chlorine atom at the


-position relative to the carbonyl. Under basic conditions or elevated temperatures, the product (

-benzyl-3-chloropropanamide) can undergo E2 elimination to form

-benzylacrylamide.
  • Target Pathway (Acylation): Kinetic control at low temperature (

    
    ).
    
  • Competing Pathway (Elimination): Thermodynamic control or excess base at room temperature/reflux.

Reaction Mechanism Diagram

The following diagram illustrates the desired pathway versus the competing elimination risk.

ReactionMechanism cluster_legend Pathway Legend Reactants Benzylamine + 3-Chloropropionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) Product N-Benzyl-3-chloropropanamide (Target) Intermediate->Product -HCl (Base Scavenger) SideProduct N-Benzylacrylamide (Impurity) Product->SideProduct β-Elimination (Excess Base / Heat) key Solid Line: Desired Path Dashed Line: Avoidable Side Reaction

Figure 1: Mechanistic pathway showing the acylation of benzylamine and the potential risk of subsequent


-elimination.[1]

Experimental Protocol

Materials & Stoichiometry

Precise stoichiometry is critical to avoid excess base, which promotes elimination.

ReagentMW ( g/mol )Equiv.RoleCritical Attribute
Benzylamine 107.151.0NucleophileDry, free of carbonate salts.
3-Chloropropionyl Chloride 126.971.05ElectrophileLachrymator. Check quality (clear liquid).
Triethylamine (TEA) 101.191.1BaseAcid scavenger. Do not exceed 1.2 eq.
Dichloromethane (DCM) -SolventAnhydrousDry solvent prevents hydrolysis of acid chloride.
Step-by-Step Methodology
Phase 1: Setup & Solubilization
  • Apparatus: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen or argon.

  • Charge: Add Benzylamine (10.0 mmol, 1.07 g) and Triethylamine (11.0 mmol, 1.11 g) to the flask.

  • Solvent: Add DCM (50 mL) . Stir to ensure a homogeneous solution.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow the internal temperature to equilibrate for 10 minutes.
    
Phase 2: Controlled Addition (The Critical Step)
  • Preparation: Dilute 3-Chloropropionyl Chloride (10.5 mmol, 1.33 g) in DCM (10 mL) in the addition funnel.

  • Addition: Dropwise add the acid chloride solution to the amine mixture over 20–30 minutes .

    • Why? Slow addition maintains the temperature near

      
      , preventing the exotherm from triggering the elimination pathway.
      
  • Reaction: Once addition is complete, allow the reaction to stir at

    
     for 1 hour. Then, remove the ice bath and allow it to warm to room temperature (RT) for exactly 1 hour.
    
    • Checkpoint: TLC (50% EtOAc/Hexane) should show complete consumption of benzylamine (

      
      ) and appearance of the amide (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into a separatory funnel containing cold 1M HCl (30 mL) .

    • Purpose: Neutralizes excess TEA and protonates any unreacted benzylamine, moving them to the aqueous layer.

  • Separation: Shake vigorously and collect the organic (lower) layer.

  • Wash 2 (Acid Removal): Wash the organic layer with Sat.

    
     (30 mL) .
    
    • Purpose: Removes any residual acid or hydrolyzed propionic acid.

  • Wash 3 (Drying): Wash with Brine (30 mL) .

  • Drying: Dry the organic layer over anhydrous

    
     for 10 minutes. Filter off the solids.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

    
     .
    
    • Caution: Do not use a water bath

      
       to minimize thermal elimination risks.
      
Purification (Recrystallization)

The crude product is typically a white solid. If purity is


, recrystallize:
  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add Hexanes until turbidity persists.

  • Cool to RT, then to

    
    .
    
  • Filter the white crystals and dry under vacuum.

Quality Control & Troubleshooting

Expected Data
  • Appearance: White crystalline solid.[2]

  • Melting Point:

    
     [1].[2]
    
  • Yield: 85–95% (typical).

Analytical Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.4 (m, 5H, Ar-H)
      
    • 
       6.1 (br s, 1H, NH)
      
    • 
       4.48 (d, 2H, 
      
      
      
      )
    • 
       3.85 (t, 2H, 
      
      
      
      )
    • 
       2.65 (t, 2H, 
      
      
      
      )
  • Impurity Flag (Acrylamide): Look for alkene protons at

    
     5.5–6.5. If these are present, the reaction temperature was too high or excess base was used.
    
Troubleshooting Workflow

Troubleshooting Start QC Check: 1H NMR Decision Are alkene peaks (5.5-6.5 ppm) present? Start->Decision Pass Product Pure Proceed to Bioassay Decision->Pass No Fail Contaminated with N-Benzylacrylamide Decision->Fail Yes Action Remediation: Recrystallize from EtOAc/Hexane (Acrylamide is more soluble in Hexane) Fail->Action

Figure 2: Decision tree for identifying and remediating the elimination impurity.

References

  • Solubility of Things. (n.d.). N-benzyl-3-chloropropanamide Properties. Retrieved from [Link]

  • Organic Syntheses. (1960). N-Benzylacrylamide Synthesis via Elimination. Org. Syn. Coll. Vol. 5, p. 1055. Retrieved from [Link]

  • PubChem. (n.d.).[3] N-benzyl-3-(chloroamino)propanamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

3-chloro-N-(3-chlorobenzyl)propanamide solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solubility of 3-chloro-N-(3-chlorobenzyl)propanamide in DMSO and Ethanol

Introduction

In the landscape of drug discovery and development, understanding a compound's fundamental physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior in biological systems, influencing everything from assay reliability to bioavailability. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on determining the solubility of 3-chloro-N-(3-chlorobenzyl)propanamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.

3-chloro-N-(3-chlorobenzyl)propanamide is an organic compound whose utility in research necessitates a clear understanding of its solubility characteristics. DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds, making it a near-universal solvent for initial compound screening.[1][2][3] Ethanol, a polar protic solvent, is also widely used due to its versatility, lower toxicity, and miscibility with water.[4][5] This guide will provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to generate reliable and reproducible solubility data.

Compound and Solvent Properties: The Foundation of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A compound's solubility is governed by the interplay of its structural features with the physical properties of the solvent.[6] 3-chloro-N-(3-chlorobenzyl)propanamide possesses both polar (the amide group) and nonpolar (the chlorobenzyl and alkyl chloride moieties) regions, giving it a mixed polarity.[6]

Table 1: Physicochemical Properties of 3-chloro-N-(3-chlorobenzyl)propanamide

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl₂NO[7]
Molecular Weight 232.10 g/mol [7]
IUPAC Name 3-chloro-N-[(3-chlorophenyl)methyl]propanamide[7]
XLogP3 2.5[7]

Table 2: Properties of Solvents

PropertyDimethyl Sulfoxide (DMSO)Ethanol
Type Polar AproticPolar Protic
Molecular Formula C₂H₆OSC₂H₅OH
Boiling Point 189 °C (372 °F)78.37 °C (173.1 °F)
Miscibility Miscible with water and a wide range of organic solvents.[1][2]Miscible with water and many organic solvents.[4]
Key Feature High dissolving power for a wide range of compounds.[3]Versatile solvent for both polar and nonpolar compounds.[4]

The polar aprotic nature of DMSO allows it to accept hydrogen bonds and solvate cations effectively, while its alkyl groups interact with nonpolar parts of a solute. Ethanol's hydroxyl group can act as both a hydrogen bond donor and acceptor, and its ethyl group provides nonpolar character.[5] Based on the mixed polarity of 3-chloro-N-(3-chlorobenzyl)propanamide, it is expected to exhibit solubility in both solvents, though the precise quantitative values must be determined experimentally.

Caption: Logical relationship between solute/solvent properties and solubility.

Protocols for Thermodynamic Solubility Determination

For definitive solubility measurement, the shake-flask method is the industry gold standard.[8] This method determines the equilibrium or thermodynamic solubility by allowing an excess of the solid compound to equilibrate with the solvent over a set period.[8][9] The following protocols detail this procedure for DMSO and ethanol.

Protocol 1: Solubility in Dimethyl Sulfoxide (DMSO)

This protocol establishes the maximum concentration of 3-chloro-N-(3-chlorobenzyl)propanamide that can be dissolved in DMSO at a specified temperature.

1. Materials and Equipment

  • 3-chloro-N-(3-chlorobenzyl)propanamide (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Thermostatic orbital shaker or rotator

  • Centrifuge (capable of >10,000 x g)

  • Calibrated positive displacement micropipettes

  • HPLC or UV-Vis Spectrophotometer

  • Appropriate vials and filters (e.g., 0.22 µm PTFE syringe filters) for analysis

2. Step-by-Step Methodology

  • Preparation of Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 3-chloro-N-(3-chlorobenzyl)propanamide into a microcentrifuge tube or vial. The key is to ensure an excess of solid material remains after equilibration.[8]

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex vigorously for 2 minutes to ensure the compound is well-dispersed and initial dissolution begins.

  • Equilibration:

    • Place the vial in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[10][11] The agitation speed should be sufficient to keep the solid suspended (e.g., 100-150 rpm).[9]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[12] This step creates a clear supernatant of the saturated solution.

  • Sample Preparation and Quantification:

    • Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method (HPLC or UV-Vis). A large dilution factor will likely be necessary.

    • Filter the diluted sample through a 0.22 µm filter to remove any remaining particulates before analysis.

    • Determine the concentration of the diluted sample using a pre-established calibration curve for 3-chloro-N-(3-chlorobenzyl)propanamide on the chosen analytical instrument.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

    • Solubility (mM) = (Solubility in mg/mL / Molecular Weight in g/mol) x 1000

Protocol 2: Solubility in Ethanol

The procedure for ethanol is analogous to that for DMSO, with careful consideration for ethanol's higher volatility.

1. Materials and Equipment

  • Same as Protocol 1, but with Anhydrous Ethanol (≥99.5%) in place of DMSO.

  • Use vials with PTFE-lined screw caps to prevent solvent evaporation.

2. Step-by-Step Methodology

  • Preparation of Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 3-chloro-N-(3-chlorobenzyl)propanamide into a vial with a secure screw cap.

    • Add 1 mL of anhydrous ethanol.

    • Securely cap the vial and vortex for 2 minutes.

  • Equilibration:

    • Place the vial in the thermostatic orbital shaker (e.g., 25 °C) for 24-48 hours. Ensure the cap is tightly sealed to prevent evaporation, which would artificially inflate the measured solubility.

  • Phase Separation:

    • Visually confirm the presence of excess solid.

    • Centrifuge the vial at >10,000 x g for 10 minutes to pellet the undissolved solid.

  • Sample Preparation and Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the sample with ethanol or another appropriate solvent (e.g., methanol/acetonitrile) to fall within the analytical instrument's linear range.

    • Filter the diluted sample through a 0.22 µm filter.

    • Quantify the concentration using a pre-established calibration curve.

  • Calculation:

    • Calculate the final solubility using the same formulas provided in Protocol 1.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.

Alternative Method: Kinetic Solubility Assays

For high-throughput screening in early drug discovery, kinetic solubility assays are often employed.[10][13] These methods are faster but may not represent true thermodynamic equilibrium.[10] A common approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer.[13] The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or direct UV measurement after filtration.[13][14] While less precise than the shake-flask method, kinetic solubility provides a rapid assessment for ranking compounds.

Data Presentation

All experimentally determined solubility data should be recorded clearly. The following table serves as a template for your results.

Table 3: Experimental Solubility of 3-chloro-N-(3-chlorobenzyl)propanamide

SolventTemperature (°C)Mean Solubility (mg/mL)Std. DeviationMean Solubility (mM)
DMSO25[Enter Value][Enter Value][Enter Value]
Ethanol25[Enter Value][Enter Value][Enter Value]
Perform in triplicate

Conclusion

Determining the solubility of 3-chloro-N-(3-chlorobenzyl)propanamide in DMSO and ethanol is a foundational step for its application in research and development. The shake-flask method, while time-intensive, provides the most reliable and accurate measure of thermodynamic solubility. By following the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data, ensuring the integrity of subsequent experiments and accelerating the drug development pipeline. Careful execution, especially regarding equilibration time and prevention of solvent evaporation, is critical for achieving trustworthy results.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Wikipedia. Ethanol. [Link]

  • Anhui Keynovo Biotech Co., Ltd. Dimethyl Sulfoxide: A Versatile Solvent. [Link]

  • Brainly. Why is ethanol used as a solvent in many chemical reactions? [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Varnek, A. et al. DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Hörter, D. & Dressman, J.B. Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Chemical Safety Facts. Ethanol. [Link]

  • Nedstar. Ethanol's remarkable properties. [Link]

  • Solubility of Things. N-benzyl-3-chloropropanamide. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • PubChem. 3-chloro-N-(3-chlorobenzyl)propanamide. [Link]

  • BYJU'S. Chemical Properties of Dimethyl sulfoxide – C2H6OS. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Quora. Is ethanol an organic solvent? [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent ..? [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3-chloro-N-(3-chlorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-chloro-N-(3-chlorobenzyl)propanamide

CAS: 103040-54-6 Support Ticket: #HYDROLYSIS-PREV-001 Status: Active Analyst: Senior Application Scientist

Executive Summary: The Stability Paradox

You have inquired about preventing hydrolysis , a standard concern for amides. However, for 3-chloro-N-(3-chlorobenzyl)propanamide , hydrolysis is often a secondary risk compared to


-elimination .

Because this molecule contains a chlorine atom in the


-position (C3) relative to the carbonyl, it is a "masked" acrylamide. Under the very conditions often used to prevent hydrolysis (e.g., pH adjustment), you may inadvertently trigger the elimination of HCl to form the corresponding acrylamide (Michael acceptor).

Your primary stability objective is not just "keeping it dry," but maintaining a strict pH/Temperature window to prevent both pathways.

Diagnostic: What is actually happening?

Before applying a fix, confirm the degradation pathway using this diagnostic matrix.

Observation (LC-MS/NMR)Degradation PathwayCause
Mass -36 Da (Loss of HCl)

-Elimination
pH > 7.5 (Basic), High Temp
Mass -[Amine Fragment] Amide Hydrolysis Strong Acid (pH < 2) or Strong Base + Heat
Mass +18 Da (OH replaces Cl)

Substitution
Aqueous nucleophiles, prolonged storage
Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways. Note that Path B (Elimination) is kinetically faster than Path A (Hydrolysis) under basic conditions.

DegradationPathways Compound 3-chloro-N-(3-chlorobenzyl)propanamide (Target Molecule) Hydrolysis PATH A: Hydrolysis (Amide Cleavage) Compound->Hydrolysis Strong Acid/Base + H2O, Heat Elimination PATH B: Elimination (Formation of Acrylamide) Compound->Elimination Mild Base (pH > 8) Fast Kinetics Substitution PATH C: Substitution (Alkyl Chloride Hydrolysis) Compound->Substitution H2O, Long Term Products_Hyd 3-chloropropanoic acid + 3-chlorobenzylamine Hydrolysis->Products_Hyd Products_Elim N-(3-chlorobenzyl)acrylamide (Michael Acceptor) Elimination->Products_Elim Products_Sub 3-hydroxy-N-(3-chlorobenzyl)propanamide Substitution->Products_Sub

Figure 1: Competing degradation pathways. Path B (Elimination) is the "silent killer" often mistaken for general instability.

Prevention Protocols (Standard Operating Procedures)
Protocol A: Storage & Handling

Preventing moisture-induced hydrolysis and spontaneous elimination.

  • Desiccation: Store solid material in a desiccator with activated silica gel or

    
    .
    
    • Why: Amide hydrolysis is autocatalytic in the presence of trace acid and moisture.

  • Temperature: Store at -20°C .

    • Why: The rate of hydrolysis doubles roughly every 10°C. Low temperature kinetically traps the alkyl chloride, preventing internal nucleophilic attack or solvolysis.

  • Atmosphere: Flush headspace with Argon or Nitrogen.

    • Why: Prevents absorption of atmospheric

      
       (which forms carbonic acid) or moisture.
      
Protocol B: Reaction Workup (The Critical Step)

Most "hydrolysis" occurs during the quench/extraction phase of synthesis.

The Golden Rule: Maintain pH between 4.0 and 6.0 .

  • Avoid Strong Bases: Never use NaOH or KOH for neutralization.

    • Risk: Strong bases will deprotonate the

      
      -carbon (C2), triggering immediate elimination of chloride to form the acrylamide [1].
      
  • Recommended Buffer: Use Saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 6.0) .
    
    • Method: Pour reaction mixture into cold (

      
      ) buffer.
      
  • Drying Agent: Use Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the compound is sensitive, as
    
    
    can be slightly Lewis-acidic and hygroscopic, potentially catalyzing surface hydrolysis.
Troubleshooting & FAQ

Q1: I see a new spot on TLC that is less polar than my product. Is this hydrolysis?

  • Answer: Likely No . Hydrolysis products (carboxylic acids/amines) are usually more polar (lower

    
    ). A less polar spot often indicates the acrylamide  formed via elimination.
    
    • Action: Check the pH of your aqueous layer.[1] If it was >8, you formed the elimination product.

Q2: Can I use methanol as a solvent for LC-MS?

  • Answer: Use with caution. In the presence of any base, methanol can attack the alkyl chloride (solvolysis) or add to the acrylamide if elimination occurs (Michael addition).

    • Recommendation: Use Acetonitrile/Water with 0.1% Formic Acid. The acid keeps the pH low enough to prevent elimination but not low enough to trigger rapid amide hydrolysis [2].

Q3: How do I remove residual water without heating (which causes hydrolysis)?

  • Answer: Do not use a rotovap bath >35°C. Instead, use Lyophilization (freeze-drying) from a dioxane/water mixture, or azeotropic distillation with toluene at reduced pressure. Toluene forms an azeotrope with water at lower temperatures, removing moisture gently.

Synthesis & Stability Logic Map

Use this decision tree to guide your experimental design.

DecisionTree Start Start: Handling 3-chloro-N-(3-chlorobenzyl)propanamide Solvent Is solvent Anhydrous? Start->Solvent Dry Proceed: Maintain Inert Atm. Solvent->Dry Yes Wet Risk: Hydrolysis Solvent->Wet No Workup Workup Phase Dry->Workup pH_Check Check pH Workup->pH_Check High_pH pH > 7 (Risk: Elimination) pH_Check->High_pH Low_pH pH < 3 (Risk: Acid Hydrolysis) pH_Check->Low_pH Safe_pH pH 4-6 (Safe Zone) pH_Check->Safe_pH

Figure 2: Decision logic for maintaining compound integrity.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Section on E2 Elimination vs. Substitution). Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Amide Hydrolysis Mechanisms). Link

  • PubChem Compound Summary. (n.d.). 3-chloro-N-(3-chlorobenzyl)propanamide (CID 17071147).[2] National Center for Biotechnology Information. Link

  • Master Organic Chemistry. (2019). Hydrolysis of Amides. (General mechanistic overview). Link

Sources

Technical Support Center: N-Benzylamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMIDE-OPT-001
Subject: Optimizing Reaction Temperature for N-Benzylamide Formation
Status: Open
Support Agent: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermodynamics vs. Kinetics Dilemma

Welcome to the Amide Synthesis Optimization Hub. You are likely here because your N-benzylamide formation is suffering from one of three issues: incomplete conversion , racemization , or decomposition .

Optimizing temperature for this reaction is not about finding a single "magic number." It is about choosing between Thermodynamic Control (reversible, high T, water removal) and Kinetic Control (irreversible, low T, activated reagents).

This guide is structured to help you diagnose your specific pathway and apply the correct thermal parameters.

Part 1: Method Selection & Temperature Decision Matrix

Before troubleshooting, confirm you are using the correct thermal window for your chosen methodology.

Temperature_Selection Start Start: Select Reagent System Direct Direct Carboxylic Acid + Benzylamine Start->Direct Activated Activated Species (Acyl Chloride / HATU / EDC) Start->Activated Catalyst Catalytic Additive? (Boric Acid / Boronic Acid) Direct->Catalyst Yes Thermal Pure Thermal Direct->Thermal No LowT Low Temp (0-25°C) Solvent: DCM/DMF Risk: Racemization if Heated Activated->LowT MedT Medium Temp (80-100°C) Solvent: Fluorobenzene/Toluene Req: Mol Sieves/Dean-Stark Catalyst->MedT HighT High Temp (>110°C) Solvent: Toluene/Xylene Req: Dean-Stark Thermal->HighT

Figure 1: Decision matrix for selecting the optimal temperature window based on reagent class.

Part 2: Troubleshooting Direct Thermal & Catalytic Amidation

Methodology: Condensation of Carboxylic Acid + Benzylamine (with or without Boron catalysts). Mechanism: Equilibrium-driven (Thermodynamic).

Q: I am refluxing in toluene (110°C) with Boric Acid, but conversion stalled at 60%. Should I increase the temperature?

A: No, increasing temperature alone will not fix this. You have an equilibrium management issue.

The Science: Direct amidation is an equilibrium reaction (


). Even at high temperatures, the reaction will stall once the concentration of water produced equals the equilibrium constant limit.
  • Thermal Threshold: The reaction requires enough heat to overcome the activation energy of the ammonium salt intermediate (which is an energy sink) and to boil the solvent-water azeotrope.

  • The Fix: You must physically remove water.[1]

    • Dean-Stark Apparatus: Ensure your solvent volume allows continuous reflux and water separation.

    • Molecular Sieves: If using lower boiling solvents (e.g., Fluorobenzene, 85°C) with boronic acid catalysts, use activated 4Å or 5Å molecular sieves in the reaction vessel or a Soxhlet extractor.

Q: Why does my Boronic Acid catalyst fail at room temperature?

A: Boron catalysis generally requires heat to drive the "Ligand Exchange" mechanism.

The Science: Unlike coupling reagents, Boron catalysts (e.g., 3,4,5-trifluorophenylboronic acid) do not simply "activate" the acid. They form a cyclic active species (often a dimer or mixed anhydride) that bridges the amine and acid.

  • Mechanism: The rate-limiting step is often the decomposition of the tetrahedral intermediate or the initial dehydration to form the active catalyst-substrate complex.

  • Temperature Requirement: While some highly active catalysts work at RT, most require reflux (80-110°C) to facilitate the continuous dehydration required to regenerate the catalyst.

Protocol: Boric Acid Catalyzed Amidation

  • Mix: 1.0 eq Acid + 1.1 eq Benzylamine + 10 mol% Boric Acid.

  • Solvent: Toluene (0.5 M concentration).

  • Setup: Flask equipped with Dean-Stark trap filled with Toluene.

  • Temp: Heat to reflux (oil bath ~125°C).

  • Monitor: Check water accumulation in trap. Reaction is complete when water stops collecting.

Part 3: Troubleshooting Activated Coupling (HATU/EDC/DCC)

Methodology: Activation of Carboxylic Acid using a coupling agent.[2][3] Mechanism: Irreversible Activation (Kinetic).

Q: Reaction is slow at 25°C. Can I heat my HATU/EDC reaction to 60°C to speed it up?

A: WARNING. Heating activated esters is a primary cause of racemization and side-reactions.

The Science: Coupling reagents generate a highly reactive "active ester" (e.g., O-acylisourea or OBt ester).

  • Racemization Risk: At elevated temperatures (>40°C), the acidity of the

    
    -proton increases, leading to oxazolone formation. This intermediate is achiral; reopening it with the amine yields a racemic product.
    
  • Decomposition: HATU and EDC intermediates can rearrange (e.g., N-acylurea formation) at high temperatures, permanently consuming your starting material without forming the product.

The Fix:

  • Do not heat. If the reaction is slow, check your Base (DIEA/TEA) stoichiometry. The acid must be deprotonated to react with the coupling agent.

  • Additives: Use HOAt or Oxyma Pure to accelerate the reaction at Room Temperature rather than applying heat.

Q: What is the "Danger Zone" for Racemization?

A: Any temperature above 40°C when a base is present.

See the mechanism below for why heat kills enantiopurity:

Racemization_Pathway ActiveEster Active Ester (Chiral) Oxazolone Oxazolone (Achiral Intermediate) ActiveEster->Oxazolone Heat (>40°C) + Base Pure Pure L-Amide ActiveEster->Pure Fast Attack (25°C) Racemic Racemic Amide (50:50 Mixture) Oxazolone->Racemic Amine Attack

Figure 2: Thermal racemization pathway via oxazolone formation.

Part 4: Microwave Optimization (The "Flash" Approach)

Q: Can I use a microwave to skip the Dean-Stark setup?

A: Yes, but you must manage pressure and stoichiometry.

The Science: Microwave irradiation provides rapid, volumetric heating. It can superheat solvents above their boiling points, significantly increasing the kinetic rate constant (


).
  • Temperature: 140°C - 160°C is standard for direct amidation in a sealed vessel.

  • Time: 10 - 30 minutes.

  • Pressure: Because water is generated and cannot escape (sealed tube), the equilibrium is not shifted by removal. Instead, you rely on the massive increase in forward rate (

    
    ) and often use a large excess of amine  (2-5 eq) to push the equilibrium via Le Chatelier's principle.
    

Protocol: Microwave Direct Amidation

  • Mix: 1.0 eq Acid + 2.0 eq Benzylamine.

  • Solvent: None (Neat) or minimal Xylene.

  • Temp: 150°C.

  • Time: 15 mins.

  • Note: Vent carefully. The vessel will contain superheated steam.

Summary Data Table: Temperature Optimization

MethodOptimal TempWater Removal?Primary RiskReference
Direct Thermal 110°C - 140°CCritical (Dean-Stark)Ammonium salt stagnation[1]
Boric Acid Cat. 80°C - 110°CCritical (Sieves/Trap)Catalyst deactivation by water[2]
Coupling (HATU) 0°C - 25°CNo (Chemical activation)Racemization if heated[3]
Microwave 140°C - 160°CNo (Equilibrium shift via excess)Pressure / Decomposition[4]

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the myth of coupling reagents.[4] Nature, 480(7378), 471–479. Link

  • Ishihara, K., et al. (2009). Boric Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 86, 132. Link

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents.[4] Chemical Society Reviews, 38(2), 606-631. Link

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium. Tetrahedron, 57(45), 9199-9223. Link

Sources

minimizing side products in benzylamine acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzylamine acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzylamine acylation and effectively minimize the formation of unwanted side products. Here, we combine fundamental chemical principles with practical, field-tested insights to help you achieve high yields and purity in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the reasoning behind them.

Question 1: My reaction is showing a significant amount of a di-acylated byproduct. How can I prevent this?

Answer:

Di-acylation is a common side product when the initially formed N-benzylacetamide is sufficiently nucleophilic to react with another equivalent of the acylating agent. Several factors can be adjusted to mitigate this issue:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent. This ensures the acylating agent is consumed before it can react with the desired mono-acylated product.

  • Slow Addition of Acylating Agent: Add the acylating agent dropwise to the reaction mixture, especially at the beginning of the reaction. This maintains a low concentration of the acylating agent, favoring the reaction with the more nucleophilic benzylamine over the less nucleophilic N-benzylacetamide.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). The activation energy for the second acylation is generally higher, and lower temperatures will disproportionately slow down this undesired reaction.

  • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be beneficial. It will scavenge the acid byproduct without competing with the benzylamine as a nucleophile.

Question 2: I'm observing the formation of an unexpected byproduct, and I suspect it's due to O-acylation of a hydroxyl group elsewhere in my molecule. What steps can I take?

Answer:

When your benzylamine derivative contains other nucleophilic functional groups, such as hydroxyl groups, chemoselectivity becomes crucial. To favor N-acylation over O-acylation:

  • pH Control: Under basic conditions, phenoxide ions are more nucleophilic than the amine and will be preferentially acylated. Conversely, under acidic conditions, the amine is protonated and becomes non-nucleophilic, favoring O-acylation. For selective N-acylation, maintaining a neutral to slightly basic pH is often optimal.

  • Protecting Groups: The most robust solution is to protect the hydroxyl group before the acylation reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed after the acylation step.

  • Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for these reactions.

Question 3: My starting material is not fully consumed, and I see byproducts from the decomposition of my acylating agent. What reaction conditions should I adjust?

Answer:

Incomplete conversion and acylating agent decomposition often point to issues with reaction setup and conditions:

  • Anhydrous Conditions: Acyl halides and anhydrides are sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Hydrolysis of the acylating agent not only consumes it but also introduces acid that can protonate the amine, rendering it unreactive.

  • Reagent Purity: Use freshly opened or purified reagents. Old acylating agents may have already hydrolyzed.

  • Base Equivalence: Ensure you are using at least one equivalent of a base to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride).[1][2][3] If the acid is not neutralized, it will form a non-nucleophilic ammonium salt with the starting benzylamine, stalling the reaction.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet critical, questions regarding benzylamine acylation.

1. What are the most common side products in benzylamine acylation and what causes them?

The most common side products include:

  • Di-acylated product: Formed when the mono-acylated product reacts with another equivalent of the acylating agent.

  • Hydrolysis products: Carboxylic acids are formed from the reaction of the acylating agent with water.

  • O-acylated products: If other nucleophilic groups like hydroxyls are present, they can be acylated.

2. How does the choice of acylating agent affect side product formation?

  • Acyl Chlorides: Highly reactive, making them prone to hydrolysis and reaction with less nucleophilic species.[4][5][6] They are often used in Schotten-Baumann conditions.[7][8]

  • Acid Anhydrides: Generally less reactive than acyl chlorides, which can lead to better selectivity.[9][10] The byproduct is a carboxylic acid, which is less corrosive than HCl.[11]

3. What is the role of the base in controlling selectivity and minimizing byproducts?

The base is crucial for several reasons:

  • Acid Scavenging: It neutralizes the acid byproduct (e.g., HCl), preventing the protonation and deactivation of the benzylamine starting material.[1][2][12]

  • Driving Equilibrium: By neutralizing the acid, the base drives the reaction towards the product side.[2][11]

  • Catalysis: Some bases, like pyridine, can act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate.

4. Can temperature and reaction time be optimized to improve the yield of the desired mono-acylated product?

Yes, both are critical parameters. Lowering the temperature can often suppress side reactions, particularly di-acylation. Monitoring the reaction by TLC or LC-MS allows for quenching the reaction once the starting material is consumed, preventing the formation of further byproducts over extended reaction times.

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Acylation of Benzylamine

This protocol is a classic method for the acylation of amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in a suitable organic solvent like dichloromethane (DCM).

  • Aqueous Base: Add an aqueous solution of a base, such as 1 M sodium hydroxide (2.0 eq), to create a biphasic system.[7][13]

  • Cooling: Cool the vigorously stirring mixture to 0-5 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise to the cold mixture, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Base on Di-acylation in Benzylamine Acetylation

EntryBase (1.2 eq)SolventTemperature (°C)Mono-acylated Product (%)Di-acylated Product (%)
1TriethylamineDCM258515
2PyridineDCM258812
3DIPEADCM25955
4NaOH (aq)DCM/H₂O0-5928

Note: These are representative data and actual results may vary.

Visualizations

Acylation_Mechanism Benzylamine Benzylamine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Benzylamine->Tetrahedral_Intermediate + Acyl Chloride AcylChloride Acyl Chloride (Electrophile) Hydrolysis Carboxylic Acid (Hydrolysis Product) AcylChloride->Hydrolysis + H₂O Product_HCl N-Benzylacetamide + HCl Tetrahedral_Intermediate->Product_HCl - HCl Diacylation Di-acylated Product Product_HCl->Diacylation + Acyl Chloride Base Base (e.g., Pyridine) Product_HCl->Base HCl Neutralization

Caption: Benzylamine acylation mechanism and common side products.

Troubleshooting_Workflow cluster_start cluster_diacylation Di-acylation cluster_low_yield Low Yield / Incomplete Reaction cluster_other_byproducts Other Byproducts cluster_end Start Identify Side Product Issue Diacylation_Issue High Di-acylation? Start->Diacylation_Issue Low_Yield_Issue Low Yield? Start->Low_Yield_Issue Other_Byproducts_Issue Other Byproducts? Start->Other_Byproducts_Issue Adjust_Stoichiometry Adjust Stoichiometry (Excess Amine) Diacylation_Issue->Adjust_Stoichiometry Yes Diacylation_Issue->Low_Yield_Issue No Slow_Addition Slow Acyl Halide Addition Adjust_Stoichiometry->Slow_Addition Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp End Reaction Optimized Lower_Temp->End Check_Anhydrous Ensure Anhydrous Conditions Low_Yield_Issue->Check_Anhydrous Yes Low_Yield_Issue->Other_Byproducts_Issue No Check_Base Verify Base Equivalence (>1 eq) Check_Anhydrous->Check_Base Check_Reagents Check Reagent Purity Check_Base->Check_Reagents Check_Reagents->End Protecting_Groups Use Protecting Groups for Other Nucleophiles Other_Byproducts_Issue->Protecting_Groups Yes Other_Byproducts_Issue->End No Optimize_Solvent Optimize Solvent System Protecting_Groups->Optimize_Solvent Optimize_Solvent->End

Caption: Troubleshooting workflow for benzylamine acylation.

References

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • L.S.College, Muzaffarpur. (2020-08-01). Schotten–Baumann reaction.
  • Quora. (2024-12-22). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • ACS Publications. (2026-01-15). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • BYJU'S. (2019-11-17). Schotten Baumann Reaction. [Link]

  • MDPI. (2023-12-22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]

  • ResearchGate. Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. [Link]

  • PMC. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

  • PMC. (2020-04-23). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Brainly. (2020-01-14). [FREE] Give the structure of the expected product formed when benzylamine reacts with each of the following. [Link]

  • PMC - NIH. (2018-02-21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a]. [Link]

  • YouTube. (2018-05-07). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • YouTube. (2021-02-09). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Chemistry Stack Exchange. (2020-04-26). Benzylation and acetylation of amines and alcohols. [Link]

  • Reactions of Acyl halide.
  • PMC. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • Chemguide. acid anhydrides with ammonia or primary amines. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PMC. (2020-04-23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • YouTube. (2024-02-22). Acylation of an amine using acetic anhydride. [Link]

  • ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • Reddit. (2024-10-21). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead? : r/OrganicChemistry. [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Luxembourg Bio Technologies. (2008-06-23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • YouTube. (2019-07-29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Organic Chemistry Portal. Benzylamines. [Link]

  • ResearchGate. α C‒H functionalization of benzylamines a, Strategy for the synthesis of chiral α-aryl amines. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025-04-29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

Sources

Technical Support Center: Stability of 3-chloro-N-(3-chlorobenzyl)propanamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers utilizing 3-chloro-N-(3-chlorobenzyl)propanamide in their experiments. This guide is designed to provide you with comprehensive information, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your compound in cell culture media. Understanding the stability of your test compound is paramount for the accuracy and reproducibility of your experimental results. This document will walk you through the potential stability issues, how to identify them, and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is 3-chloro-N-(3-chlorobenzyl)propanamide and what are its potential stability concerns?

A: 3-chloro-N-(3-chlorobenzyl)propanamide is a small molecule with a chemical structure containing two key functional groups that can be susceptible to degradation in aqueous environments like cell culture media: an amide bond and a chloroalkane moiety.[1] The primary stability concern is hydrolysis, which can occur at both of these sites. The amide bond can be hydrolyzed to a carboxylic acid and an amine, while the chloro group can be substituted by a hydroxyl group.[2][3][4][5][6]

Q2: What factors in cell culture media can affect the stability of this compound?

A: Several factors can influence the stability of 3-chloro-N-(3-chlorobenzyl)propanamide in your cell culture setup:

  • pH: Standard cell culture media is typically buffered around pH 7.4. While amides are generally stable at neutral pH, slight variations or the presence of cellular metabolites could alter the local pH and potentially accelerate hydrolysis.[7]

  • Temperature: Cell culture experiments are usually conducted at 37°C. This elevated temperature can increase the rate of chemical degradation compared to storage at lower temperatures.[8]

  • Media Components: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and metal ions, could potentially interact with the compound and catalyze its degradation.

  • Light: Although less common for this type of molecule, prolonged exposure to high-intensity light can sometimes lead to photodegradation.[9]

  • Enzymes: If working with cell cultures, secreted or intracellular enzymes could potentially metabolize the compound.

Q3: How can I determine if my compound is degrading in my experiment?

A: The most reliable way to assess the stability of your compound is to perform a stability study using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12][13][14] These methods can separate the parent compound from any potential degradation products and quantify their respective amounts over time.

Q4: What are the general recommendations for storing and handling 3-chloro-N-(3-chlorobenzyl)propanamide?

A: For optimal stability, it is recommended to store the solid compound in a cool, dry, and dark place. Prepare stock solutions in a suitable, anhydrous solvent like DMSO and store them at -20°C or -80°C. When preparing working solutions in your cell culture media, it is best to do so immediately before use to minimize the potential for degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or weaker than expected biological activity. Compound degradation in the cell culture media, leading to a lower effective concentration.1. Perform a stability study: Follow the detailed protocol in the "Experimental Protocols" section to quantify the compound's concentration in your media over the time course of your experiment. 2. Prepare fresh working solutions: Make your working solutions in media immediately before adding them to your cells. 3. Consider a shorter incubation time: If significant degradation is observed, you may need to adjust your experimental design to use shorter incubation periods.
Appearance of unknown peaks in HPLC/LC-MS analysis of my experimental samples. These could be degradation products of your compound.1. Conduct a forced degradation study: As outlined in the "Experimental Protocols" section, this will help you generate and identify potential degradation products.[9][15][16][17] 2. Characterize the new peaks: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks and propose potential structures based on likely degradation pathways (hydrolysis).
Precipitation of the compound in the cell culture media. The compound may have low aqueous solubility at the working concentration.1. Determine the solubility: Test the solubility of your compound in the cell culture media at the desired concentration.[12] 2. Use a lower concentration: If solubility is an issue, you may need to work at a lower concentration. 3. Increase the solvent concentration: In some cases, a slightly higher percentage of the stock solvent (e.g., DMSO) in the final media may help, but be mindful of solvent toxicity to your cells.

Experimental Protocols

Protocol 1: Assessing the Stability of 3-chloro-N-(3-chlorobenzyl)propanamide in Cell Culture Media

This protocol outlines a comprehensive approach to determine the stability of your compound under your specific experimental conditions.

Materials:

  • 3-chloro-N-(3-chlorobenzyl)propanamide

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Appropriate analytical column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of 3-chloro-N-(3-chlorobenzyl)propanamide in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution into your cell culture medium (both with and without serum, if applicable) to your final working concentration (e.g., 10 µM). Prepare enough volume for all your time points.

  • Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Place the samples in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The t=0 sample should be taken immediately after preparation.

  • Sample Preparation for Analysis:

    • For HPLC analysis, you may need to precipitate proteins if your media contains serum. Add an equal volume of cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • For LC-MS analysis, a similar protein precipitation step is recommended.

  • Analytical Method:

    • Develop an HPLC or LC-MS method that provides good separation of the parent compound from any potential degradation products. A gradient elution with a C18 column is a good starting point.

    • Create a calibration curve using known concentrations of the parent compound to accurately quantify its concentration in your samples.

  • Data Analysis:

    • Quantify the concentration of the parent compound at each time point.

    • Plot the concentration of the parent compound versus time to determine the degradation rate.

    • Calculate the half-life (t₁/₂) of the compound in your media.

Protocol 2: Forced Degradation Study

A forced degradation study will help identify potential degradation products and confirm the stability-indicating nature of your analytical method.[9][15][16][17]

Procedure:

  • Prepare Solutions: Prepare solutions of your compound in:

    • 0.1 M HCl (acidic hydrolysis)

    • 0.1 M NaOH (basic hydrolysis)

    • 3% Hydrogen Peroxide (oxidative degradation)

    • Water (neutral hydrolysis)

  • Incubation: Incubate these solutions at an elevated temperature (e.g., 60°C) for several hours.

  • Analysis: Analyze the samples by LC-MS to identify the masses of any new peaks that appear. This will help you predict the structures of the degradation products.

Data Presentation

Table 1: Stability of 3-chloro-N-(3-chlorobenzyl)propanamide in DMEM at 37°C
Time (hours)Concentration in DMEM (% of initial)Concentration in DMEM + 10% FBS (% of initial)
0100100
298.597.2
496.194.8
892.390.1
2485.782.4
4878.275.1
7271.568.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. You must generate your own data following the provided protocols.

Visualizations

Experimental Workflow Diagram

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 10 µM in Media) stock->working aliquot Aliquot for Time Points working->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples (t = 0, 2, 4, ... 72h) incubate->sample process Sample Processing (Protein Precipitation) sample->process analyze HPLC / LC-MS Analysis process->analyze quantify Quantify Parent Compound analyze->quantify plot Plot Concentration vs. Time quantify->plot halflife Calculate Half-Life plot->halflife Degradation_Pathways cluster_hydrolysis Hydrolysis Pathways parent 3-chloro-N-(3-chlorobenzyl)propanamide amide_hydrolysis Amide Hydrolysis parent->amide_hydrolysis H₂O / H⁺ or OH⁻ chloro_hydrolysis Chloroalkane Hydrolysis parent->chloro_hydrolysis H₂O carboxylic_acid 3-chloropropanoic acid amide_hydrolysis->carboxylic_acid amine (3-chlorophenyl)methanamine amide_hydrolysis->amine hydroxy_amide 3-hydroxy-N-(3-chlorobenzyl)propanamide chloro_hydrolysis->hydroxy_amide

Caption: Potential hydrolytic degradation pathways.

References

  • Huang, C. H., & Li, Y. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(14), 4495–4501. [Link]

  • Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society. [Link]

  • McKay, G., & Roberts, A. L. (2018). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 52(15), 8337–8345. [Link]

  • Huang, C. H., & Roberts, A. L. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Bichsel, Y. (2000). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. [Link]

  • A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. Labcompare. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]

  • Yan, C., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11047–11056. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 3-chloro-N-(3-chlorobenzyl)propanamide. PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International. [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction. (2025). YouTube. [Link]

  • Amide Bond Activation of Biological Molecules. PMC. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). ResearchGate. [Link]

Sources

Validation & Comparative

Structural Elucidation of C10H11Cl2NO: A Comparative Guide to EI and ESI-MS/MS Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry fragmentation patterns for the molecular formula C₁₀H₁₁Cl₂NO (


 Da). Because this formula corresponds to multiple pharmacologically relevant isomers—most notably N-(3,4-dichlorophenyl)butanamide  (an amide) and 2-(3,4-dichlorophenyl)morpholine  (a cyclic amine/ether)—this document serves as a comparative analysis of how Electron Ionization (EI) and Electrospray Ionization (ESI) differentiate these structures.

Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Part 1: The Isotopic Signature (The Anchor)

Before analyzing specific fragmentation, any researcher working with C₁₀H₁₁Cl₂NO must validate the chlorine isotope pattern. The presence of two chlorine atoms (


 and 

) creates a distinct triplet cluster for the molecular ion

.

Theoretical Isotope Distribution:

  • M (231): 100% (Base) -

    
    
    
  • M+2 (233): ~64% -

    
    
    
  • M+4 (235): ~10% -

    
    
    

Note: All fragment ions containing two chlorines will retain this 100:64:10 ratio. Fragments losing one chlorine will shift to a 3:1 doublet (


: 

).
Part 2: Comparative Analysis of Ionization Techniques

This section compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI-MS/MS) for this specific formula.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy 70 eV (Hard)Thermal/Voltage (Soft)
Primary Ion

(Radical Cation)

(Protonated Even-Electron)
Key Utility Fingerprinting; Library matching (NIST).Precursor/Product ion scanning; LC-MS coupling.
Mechanism Radical-induced cleavage (Alpha-cleavage, McLafferty).Charge-remote fragmentation; CID (Collision Induced Dissociation).
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS/MS).
Part 3: Detailed Fragmentation Pathways (Isomer Differentiation)

We define two distinct "Candidates" often found in drug synthesis that share this formula.

Candidate A: N-(3,4-Dichlorophenyl)butanamide

Structure: An aromatic amide. Fragmentation Logic: Amides undergo McLafferty Rearrangement and C-N bond cleavage .

Key EI Fragments:

  • 
     161/163/165 (Base Peak):  The 3,4-dichloroaniline radical cation (
    
    
    
    ). Formed via McLafferty rearrangement if a
    
    
    -hydrogen is present, or simple amide hydrolysis.
  • 
     43:  The acylium ion (
    
    
    
    ), representing the butyryl chain.
  • 
     188:  Loss of propyl radical (M - 43).
    
Candidate B: 2-(3,4-Dichlorophenyl)morpholine

Structure: A cyclic ether/amine (Phenmetrazine analog). Fragmentation Logic: Cyclic amines fragment via Alpha-Cleavage (ring opening) and Retro-Diels-Alder (RDA) mechanisms.

Key EI Fragments:

  • 
     70:  The morpholine ring fragment (
    
    
    
    ) is often dominant if the aromatic ring is lost.
  • 
     200/202:  Loss of 
    
    
    
    (M - 31) from the opened ring.
  • 
     172/174:  Loss of the morpholine ether bridge (
    
    
    
    ).
Part 4: Visualization of Pathways

The following diagrams illustrate the mechanistic divergence between the Amide and Morpholine isomers.

Figure 1: Fragmentation Logic Flow

FragmentationPathways Start Precursor: C10H11Cl2NO (m/z 231/233/235) Amide Candidate A: Amide Structure (N-Aryl Butanamide) Start->Amide Isomer Check Morpholine Candidate B: Morpholine Structure (Cyclic Ether/Amine) Start->Morpholine Isomer Check McLafferty McLafferty Rearrangement (Gamma-H Transfer) Amide->McLafferty EI Conditions Frag_43 Fragment: Propyl/Acyl Group (m/z 43) Amide->Frag_43 Inductive Cleavage Frag_161 Fragment: 3,4-Dichloroaniline (m/z 161, 163) McLafferty->Frag_161 - C4H8O AlphaCleave Alpha-Cleavage (Ring Opening) Morpholine->AlphaCleave EI Conditions Frag_200 Loss of CH2O (m/z 200, 202) AlphaCleave->Frag_200 - CH2O Frag_70 Nitrogen Heterocycle Ion (m/z 70) AlphaCleave->Frag_70 Charge Retention on N

Caption: Divergent fragmentation pathways for C₁₀H₁₁Cl₂NO isomers under Electron Ionization (70 eV).

Part 5: Experimental Protocol (Self-Validating)

To replicate these results or identify your unknown, follow this standardized LC-MS/MS protocol.

1. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water for ESI (+).

  • Control: Use 3,4-Dichloroaniline as a reference standard to confirm the

    
     161 fragment.
    
2. LC-MS/MS Conditions (Triple Quadrupole)
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

3. Data Interpretation (Decision Matrix)
ObservationConclusion
Base Peak

162
(

)
Indicates Amide (Loss of

chain).
Base Peak

161
(Radical)
Indicates EI Source (Amide McLafferty).
Fragment

186
(

)
Indicates Morpholine (Loss of

or Ethanol bridge).
Neutral Loss 42 Da Indicates Amide (Ketene loss from acetyl group).
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Standard Reference Data. [Link]

  • PubChem. (2024).[1][2][3] Compound Summary for C10H11Cl2NO. National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-934. [Link]

Sources

Safety Operating Guide

3-chloro-N-(3-chlorobenzyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of 3-chloro-N-(3-chlorobenzyl)propanamide in municipal waste, down the drain, or in non-halogenated solvent streams.[1]

This compound is a halogenated organic amide .[1] Its disposal requires strict segregation into Halogenated Waste streams to prevent the formation of dioxins during incineration and to protect laboratory infrastructure from corrosive hydrolysis products (HCl).

Quick Reference Disposal Matrix

Parameter Requirement
Waste Stream Halogenated Organic (High BTU, requiring acid gas scrubbing)
Container Material HDPE (High-Density Polyethylene) or Glass (Amber).[1] NO METAL.
Labeling Must explicitly state "Halogenated" and full chemical name.

| Incompatibility | Strong oxidizers, strong bases, non-halogenated solvents (for cost/safety). |

Chemical Profile & Hazard Identification

To safely dispose of a chemical, you must understand its failure modes. 3-chloro-N-(3-chlorobenzyl)propanamide presents specific risks driven by its functional groups: the aryl chloride (on the benzene ring) and the alkyl chloride (on the propanamide chain).[1]

1.1 Structural Hazards[1]
  • Thermal Decomposition: Upon heating or incineration without scrubbers, this compound releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) .

  • Hydrolysis Risk: The alkyl chloride moiety (3-chloropropyl group) is susceptible to hydrolysis in the presence of moisture or bases, potentially generating HCl in situ within the waste container.[1] This necessitates corrosion-resistant packaging.[1]

  • Elimination Risk: Under basic conditions, the beta-chloro group can undergo elimination to form acrylamide derivatives, which are potent neurotoxins.[1] Never mix with basic waste streams. [2]

1.2 Regulatory Classification (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA), this compound is not a P- or U-listed commercial chemical product.[1] However, it is regulated based on characteristics and constituents :

  • Halogenated Organic Compounds (HOCs): Regulated under Land Disposal Restrictions (40 CFR 268). Must be incinerated.[1]

  • Characteristic Waste: If dissolved in a flammable solvent, it carries the D001 (Ignitable) code. If the solution pH is < 2, it carries D002 (Corrosive).

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations and minimizes the risk of container failure.

Phase 1: Segregation & Characterization

Objective: Prevent cross-contamination that could lead to dangerous reactions or rejected waste shipments.[1]

  • Isolate the Waste: Do not mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for cleaning. Mixing increases the volume of expensive halogenated waste.

  • Check pH: If the waste is in solution, ensure it is Neutral (pH 6-8) or slightly Acidic.[1]

    • Critical: If the waste is Basic (pH > 8), neutralize carefully with dilute acid before storage to prevent the formation of neurotoxic acrylamide byproducts.

  • Designate Stream: Assign to "Halogenated Organic Waste." [1]

Phase 2: Packaging & Containment

Objective: Select materials that withstand the chemical's solvent and potential hydrolysis products.

  • Solid Waste:

    • Use a wide-mouth HDPE jar .[1]

    • Line with a 6-mil polyethylene bag if the solid is fine powder to prevent dust dispersion.[1]

  • Liquid Waste (Solutions):

    • Primary Container: Amber Glass (for UV protection) or HDPE carboy.

    • Cap: Vented caps are recommended if the waste contains volatile solvents, but standard polypropylene caps are acceptable for stable solutions.

    • Prohibited: Do NOT use metal cans (steel/aluminum). The potential release of HCl will corrode the metal, leading to leaks and structural failure.

Phase 3: Labeling & Documentation

Objective: Ensure downstream waste handlers (TSDFs) can identify the hazard.

  • Standard Label: Apply the hazardous waste label required by your institution/EHS.[1]

  • Chemical Name: Write "3-chloro-N-(3-chlorobenzyl)propanamide" clearly. Do not use abbreviations or internal lab codes (e.g., "Compound X").

  • Hazard Checkboxes: Check "Toxic" and "Irritant." If in flammable solvent, check "Flammable."

  • Constituent Note: Add a note: "Contains Organic Chlorine."

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of 3-chloro-N-(3-chlorobenzyl)propanamide.

DisposalWorkflow Start Waste Generation: 3-chloro-N-(3-chlorobenzyl)propanamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath ContainerSolid Select Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Select Container: Glass or HDPE Carboy (NO METAL) LiquidPath->ContainerLiquid Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date ContainerSolid->Labeling SolventCheck Solvent Type? ContainerLiquid->SolventCheck HaloStream Stream: Halogenated Organic (High BTU) SolventCheck->HaloStream Halogenated Solvent SolventCheck->HaloStream Non-Halo Solvent NonHaloWarning STOP: Do not mix with Non-Halogenated Stream SolventCheck->NonHaloWarning Mistake Path HaloStream->Labeling Storage Storage: Secondary Containment Cool, Dry, Ventilated Labeling->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Decision matrix for segregating and packaging halogenated amide waste. Note the critical convergence into the Halogenated Organic stream regardless of the solvent base.

Spill Response Procedures

In the event of a spill outside of a containment hood, follow these immediate steps.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a half-mask respirator with organic vapor/acid gas cartridges if powder is aerosolized or if solvent vapors are strong.[1]

4.1 Solid Spill
  • Isolate: Evacuate unnecessary personnel.

  • Dampen: Gently cover the powder with a paper towel dampened with water or inert oil (like mineral oil) to prevent dust formation.[1]

  • Collect: Scoop up the material using a plastic scoop or dustpan.[1] Do not use a vacuum unless it is a HEPA-filtered unit specifically designed for hazardous powders.[1]

  • Clean: Wipe the area with soap and water.[1][3]

  • Dispose: Place all cleanup materials (towels, gloves, scoop) into the Halogenated Waste container.

4.2 Solution Spill
  • Absorb: Use an inert absorbent material (Vermiculite, Bentonite clay, or commercial chemical spill pads).

    • Note: Avoid using sawdust or paper towels for large spills of oxidizing solutions, though this compound itself is not a strong oxidizer.

  • Neutralize (If necessary): If the solvent was acidic, neutralize with sodium bicarbonate.

  • Containerize: Transfer soaked absorbent into a wide-mouth HDPE jar.

  • Label: Label as "Debris from Spill of [Chemical Name]."

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. (Specifically 40 CFR 261 - Identification and Listing of Hazardous Waste).[1] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-chloro-N-(3-chlorobenzyl)propanamide.[1] (Used for functional group analysis and physical property inference). [Link]

  • Princeton University - Environmental Health & Safety. Waste Removal and Waste Streams Guide.[1] (Authoritative source for Halogenated vs. Non-Halogenated segregation protocols). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(3-chlorobenzyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(3-chlorobenzyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.